N-Methylhippuric acid

Overview

Description

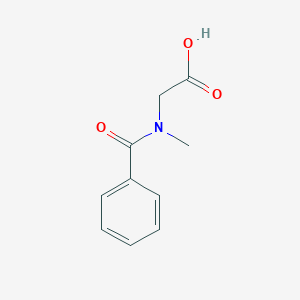

N-Methylhippuric acid is a carboxylic acid and organic compound. It has three isomers: 2-, 3-, and 4-methylhippuric acid . These acids are metabolites of the isomers of xylene . The presence of methylhippuric acid can be used as a biomarker to determine exposure to xylene .

Synthesis Analysis

While specific synthesis methods for N-Methylhippuric acid were not found, a related compound, N-methylated polypeptides, can be synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .Molecular Structure Analysis

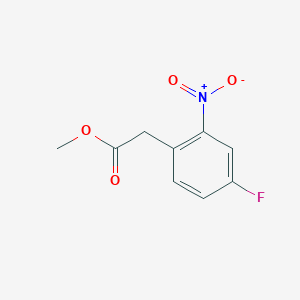

The molecular formula of N-Methylhippuric acid is C10H11NO3 . Its molar mass is 193.202 g·mol−1 .Chemical Reactions Analysis

While specific chemical reactions involving N-Methylhippuric acid were not found, it’s important to note that chemical reactions involve a process in which a substance (or substances) is changed into one or more new substances .Physical And Chemical Properties Analysis

While specific physical and chemical properties of N-Methylhippuric acid were not found, it’s important to note that physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .Scientific Research Applications

Biological Role

“N-Methylhippuric acid” plays a significant biological role as an EC 1.1.1.21 (aldehyde reductase) inhibitor . Aldehyde reductase is an enzyme involved in the metabolism of glucose and the detoxification of aldehydes. Inhibitors of this enzyme have potential therapeutic applications in the treatment of chronic diseases such as diabetes and cancer.

Chemical Role

In terms of its chemical role, “N-Methylhippuric acid” acts as a Bronsted acid . Bronsted acids are molecular entities capable of donating a hydron (proton) to an acceptor (Bronsted base). This property can be utilized in various chemical reactions and processes.

Use in Chemical Synthesis

“N-Methylhippuric acid” is used in chemical synthesis due to its specific structure. It is an N-acylglycine , which is a type of compound where the hydrogen of the amino group is substituted by a benzoyl group . This makes it useful in the synthesis of various other compounds.

Therapeutic Uses

While not directly linked to “N-Methylhippuric acid”, it’s worth noting that amino acids, which “N-Methylhippuric acid” is derived from, have several therapeutic uses . They are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules . As a result, amino acids are found in all parts of the body and are being explored for their potential in medicine.

Safety and Hazards

N-Methylhippuric acid is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Target of Action

N-Methylhippuric acid is an N-acylglycine . It is a metabolite of the isomers of xylene It is known to interfere with the action ofaldehyde reductase (EC 1.1.1.21) .

Mode of Action

The exact mode of action of N-Methylhippuric acid is not well-documented. As an N-acylglycine, it is likely to interact with its targets via hydrogen bonding and van der Waals forces . Its interaction with aldehyde reductase suggests it may play a role in the regulation of aldehyde metabolism .

Biochemical Pathways

N-Methylhippuric acid is a metabolite in the xylene degradation pathway . Xylene isomers are metabolized in the body to produce methylhippuric acids, including N-Methylhippuric acid .

Result of Action

It is known that the presence of methylhippuric acids, including n-methylhippuric acid, can be used as a biomarker to determine exposure to xylene . This suggests that the compound may have a role in the body’s response to xylene exposure.

properties

IUPAC Name |

2-[benzoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(7-9(12)13)10(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCSYDDSNIJRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062527 | |

| Record name | Glycine, N-benzoyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylhippuric acid | |

CAS RN |

2568-34-5 | |

| Record name | N-Benzoyl-N-methylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-benzoyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-benzoyl-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (BENZOYL-METHYL-AMINO)-ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

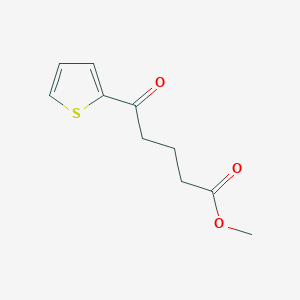

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unusual about the amide bond in N-Methylhippuric acid?

A1: While the abstract itself doesn't provide details, the title highlights an "unusual lability" of the amide bond in N-Methylhippuric acid []. This suggests that the amide bond in this particular molecule is more prone to breaking down or undergoing reactions compared to typical amide bonds. This unusual reactivity could be due to the specific chemical environment surrounding the amide bond, such as the influence of the neighboring methyl group and benzene ring. Further investigation into the full paper would be needed to understand the exact mechanism behind this increased lability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)

![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)